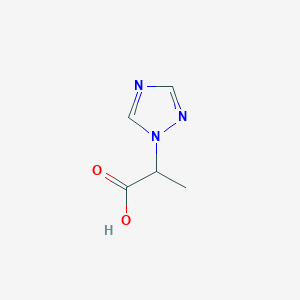

2-(1H-1,2,4-Triazol-1-yl)propanoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-(1H-1,2,4-Triazol-1-yl)propanoic acid, also known as α-Hydroxy-1H-1,2,4-triazole-1-propanoic acid, is a chemical compound with the empirical formula C5H7N3O3 . It has a molecular weight of 157.13 .

Molecular Structure Analysis

The molecular structure of 2-(1H-1,2,4-Triazol-1-yl)propanoic acid consists of a propanoic acid group attached to a 1,2,4-triazole ring . The InChI code for this compound is 1S/C5H7N3O2/c1-4(5(9)10)8-3-6-2-7-8/h2-4H,1H3,(H,9,10) .Physical And Chemical Properties Analysis

2-(1H-1,2,4-Triazol-1-yl)propanoic acid is a solid at room temperature . More specific physical and chemical properties such as melting point, boiling point, and solubility were not found in the search results.Scientific Research Applications

Anticancer Research

2-(1H-1,2,4-Triazol-1-yl)propanoic acid: derivatives have been synthesized and evaluated for their potential as anticancer agents. These compounds have shown promising cytotoxic activities against various human cancer cell lines, including MCF-7, Hela, and A549 . The ability to selectively target cancer cells while sparing normal cells makes these derivatives valuable for further development in cancer therapy.

Antimicrobial Applications

The triazole ring present in these compounds is known to possess antimicrobial properties. Research has indicated that certain derivatives can be potent antibacterial agents against phytopathogens, which are harmful to agricultural crops . This opens up possibilities for using these compounds in developing new antimicrobials.

Pharmacological Potentials

Triazole derivatives, including those with a 2-(1H-1,2,4-Triazol-1-yl)propanoic acid structure, have a wide range of pharmacological applications. They are central to drugs with antibacterial, antifungal, anticancer, antioxidant, and antiviral properties . Their role in the synthesis of new pharmacological agents is significant due to their versatile biological activities.

Environmental Science

In environmental science, these compounds are explored for their role as potential fungicides, herbicides, and insecticides . Their effectiveness in controlling various pests and diseases can contribute to sustainable agricultural practices and environmental protection.

Biochemistry and Molecular Biology

In biochemistry, the derivatives of 2-(1H-1,2,4-Triazol-1-yl)propanoic acid are studied for their interactions with enzymes and receptors. They are used to understand the biochemical pathways and molecular mechanisms underlying various biological activities, such as antimicrobial and anticancer actions .

Industrial Chemistry

The triazole derivatives are also significant in industrial chemistry, where they are used in the synthesis of various chemical products. Their properties are harnessed to create compounds with specific functions, which are then utilized in different industrial applications .

Mechanism of Action

Target of Action

It is known that 1,2,4-triazole derivatives can have a wide range of biological activities .

Mode of Action

1,2,4-triazole derivatives are known to interact with various biological targets, leading to changes in cellular processes .

Biochemical Pathways

It is suggested that hydroxylation of the ch2 group next to the triazole and hydrolysis of the ester bond could be a common metabolic pathway for such compounds .

Pharmacokinetics

The compound’s molecular weight of 15713 suggests that it may have good bioavailability, as compounds with a molecular weight below 500 are generally well absorbed.

Result of Action

1,2,4-triazole derivatives have been shown to have a range of biological activities, including anti-inflammatory effects .

properties

IUPAC Name |

2-(1,2,4-triazol-1-yl)propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7N3O2/c1-4(5(9)10)8-3-6-2-7-8/h2-4H,1H3,(H,9,10) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRELDOABWMTCKN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)N1C=NC=N1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50588464 |

Source

|

| Record name | 2-(1H-1,2,4-Triazol-1-yl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50588464 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

141.13 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(1H-1,2,4-Triazol-1-yl)propanoic acid | |

CAS RN |

901586-50-3 |

Source

|

| Record name | 2-(1H-1,2,4-Triazol-1-yl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50588464 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 6-chloropyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B1317833.png)